(9,10-Dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate (9,10-Dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 139570-70-0
VCID: VC0153595
InChI: InChI=1S/C79H98N18O18/c1-43(2)32-58(72(108)91-57(17-10-30-85-79(81)82)78(114)97-31-11-18-63(97)77(113)87-39-64(80)100)92-70(106)55(16-7-8-29-84-65(101)19-9-20-67(103)115-41-45-23-26-52-53(33-45)69(105)51-14-4-3-13-50(51)68(52)104)90-73(109)59(34-44-21-24-48(99)25-22-44)93-76(112)62(40-98)96-74(110)60(35-46-37-86-54-15-6-5-12-49(46)54)94-75(111)61(36-47-38-83-42-88-47)95-71(107)56-27-28-66(102)89-56/h3-6,12-15,21-26,33,37-38,42-43,55-63,86,98-99H,7-11,16-20,27-32,34-36,39-41H2,1-2H3,(H2,80,100)(H,83,88)(H,84,101)(H,87,113)(H,89,102)(H,90,109)(H,91,108)(H,92,106)(H,93,112)(H,94,111)(H,95,107)(H,96,110)(H4,81,82,85)/t55-,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1
SMILES: CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9
Molecular Formula: C79H98N18O18
Molecular Weight: 1587.7 g/mol

(9,10-Dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

CAS No.: 139570-70-0

Main Products

VCID: VC0153595

Molecular Formula: C79H98N18O18

Molecular Weight: 1587.7 g/mol

(9,10-Dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate - 139570-70-0

CAS No. 139570-70-0
Product Name (9,10-Dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate
Molecular Formula C79H98N18O18
Molecular Weight 1587.7 g/mol
IUPAC Name (9,10-dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate
Standard InChI InChI=1S/C79H98N18O18/c1-43(2)32-58(72(108)91-57(17-10-30-85-79(81)82)78(114)97-31-11-18-63(97)77(113)87-39-64(80)100)92-70(106)55(16-7-8-29-84-65(101)19-9-20-67(103)115-41-45-23-26-52-53(33-45)69(105)51-14-4-3-13-50(51)68(52)104)90-73(109)59(34-44-21-24-48(99)25-22-44)93-76(112)62(40-98)96-74(110)60(35-46-37-86-54-15-6-5-12-49(46)54)94-75(111)61(36-47-38-83-42-88-47)95-71(107)56-27-28-66(102)89-56/h3-6,12-15,21-26,33,37-38,42-43,55-63,86,98-99H,7-11,16-20,27-32,34-36,39-41H2,1-2H3,(H2,80,100)(H,83,88)(H,84,101)(H,87,113)(H,89,102)(H,90,109)(H,91,108)(H,92,106)(H,93,112)(H,94,111)(H,95,107)(H,96,110)(H4,81,82,85)/t55-,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1
Standard InChIKey BSKOWQLQBJGVOI-ZCPJTSLXSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9
SMILES CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9
Canonical SMILES CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9
Sequence XHWSYXLRPG
Synonyms LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone
Lys(6)LHRH-glutaryl-2-(hydroxymethyl)anthraquinone
T 98
T-98
PubChem Compound 16132194
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator